6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid
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Overview
Description
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid is a phenolic compound characterized by its hydroxyl and oxo functional groups. This compound is known for its potential antioxidant properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid typically involves the reaction of aromatic aldehydes with acetoacetic acid derivatives under basic conditions. For example, the reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst can yield the desired compound . The reaction conditions often involve refluxing the mixture in ethanol, which facilitates the formation of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones, while reduction of the oxo group can produce alcohols.
Scientific Research Applications
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it a candidate for studying the effects of reactive oxygen species in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials with enhanced stability and reactivity
Mechanism of Action
The mechanism by which 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid exerts its effects is primarily through its antioxidant activity. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound’s structure allows it to interact with various molecular targets, including enzymes and signaling pathways involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5,6-dihydro-2-pyrones: These compounds share similar structural features and exhibit antioxidant properties.
Hydrazone and 1,2,4-triazole-3-thione derivatives: These compounds also possess hydroxyl and oxo groups and are known for their antimicrobial and antioxidant activities.
Uniqueness
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
799775-45-4 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C13H12O4/c1-9-5-7-10(8-6-9)11(14)3-2-4-12(15)13(16)17/h2-8,14H,1H3,(H,16,17) |
InChI Key |
DLHNPZNEZRLMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
Origin of Product |
United States |
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